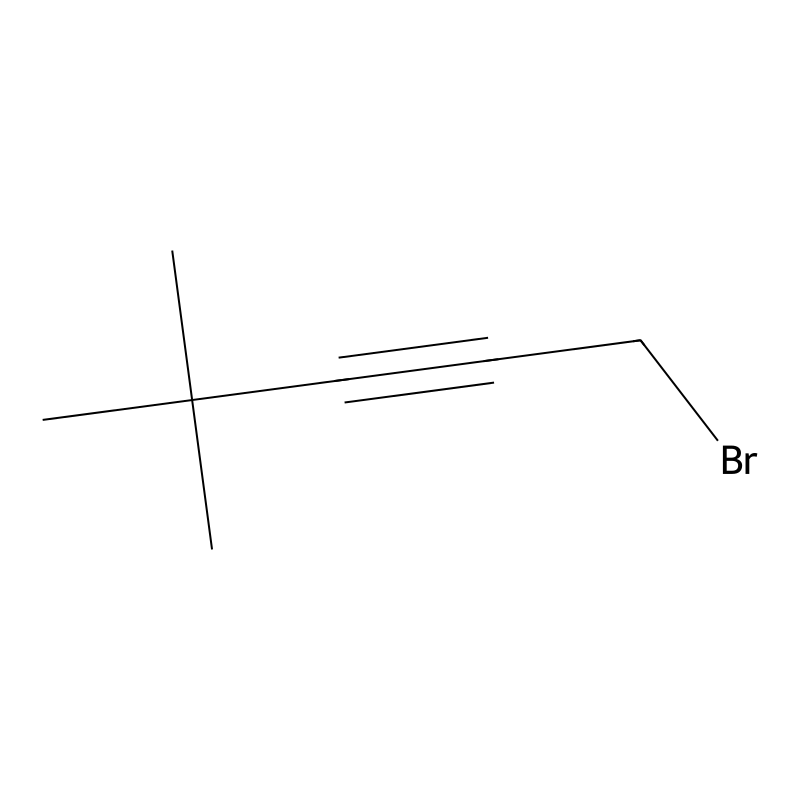1-Bromo-4,4-dimethylpent-2-yne

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Bromo-4,4-dimethylpent-2-yne is an organic compound characterized by the presence of a bromine atom and a triple bond in its structure. Its molecular formula is , and it has a molecular weight of approximately 177.07 g/mol. The compound features a unique arrangement of carbon atoms, with two methyl groups attached to the fourth carbon and a bromo substituent at the first position. This structure contributes to its distinctive chemical properties and reactivity.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as mechanisms, leading to the formation of new carbon-nucleophile bonds.
- Alkyne Reactions: The triple bond can undergo hydrogenation to form alkenes or alkanes, depending on the reaction conditions. For example, treatment with hydrogen gas in the presence of a catalyst can convert it into 4,4-dimethylpentene.
- Cross-Coupling Reactions: It can react with organometallic reagents in palladium-catalyzed cross-coupling reactions, forming more complex organic molecules .
1-Bromo-4,4-dimethylpent-2-yne can be synthesized through several methods:
- Hydrohalogenation of Alkynes: The addition of hydrogen halides to alkynes can yield bromoalkenes or bromoalkanes.
- Bromination of 4,4-Dimethylpent-2-yne: Direct bromination using elemental bromine under controlled conditions can introduce the bromine atom at the desired position.
- Alkylation Reactions: Utilizing alkyl halides in reactions with suitable nucleophiles can lead to the formation of this compound through substitution mechanisms .
1-Bromo-4,4-dimethylpent-2-yne finds utility in various fields:
- Synthetic Organic Chemistry: It serves as an intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to the reactivity of the bromine atom.
- Material Science: Used in developing new materials or polymers through cross-linking reactions .
Research into interaction studies involving 1-bromo-4,4-dimethylpent-2-yne primarily focuses on its reactivity with various nucleophiles and electrophiles. Studies have demonstrated its effectiveness in facilitating cross-coupling reactions with organometallic reagents, showcasing its utility in constructing complex organic frameworks. Additionally, photochemical studies have been conducted on related compounds to understand their behavior under light exposure .
Several compounds share structural similarities with 1-bromo-4,4-dimethylpent-2-yne. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-3-methylbutyne | Shorter carbon chain; different positioning of bromine | |
| 1-Chloro-4,4-dimethylpent-2-yne | Chlorine instead of bromine; similar structure | |
| 1-Bromo-3-pentyn | Different location of triple bond | |
| 1-Bromo-2-methylbutyne | Similar molecular weight; different branching pattern |
The uniqueness of 1-bromo-4,4-dimethylpent-2-yne lies in its specific arrangement of substituents and functional groups, which influences its reactivity and potential applications compared to these similar compounds .








